molecular formula C13H15ClN4O2 B11375111 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea

Cat. No.: B11375111
M. Wt: 294.74 g/mol
InChI Key: VEUIYRXKYJALCB-UHFFFAOYSA-N
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Description

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea is a synthetic organic compound characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a propylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile in the presence of an acid catalyst.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the oxadiazole intermediate.

    Formation of the Propylurea Moiety: The final step involves the reaction of the oxadiazole-chlorophenyl intermediate with propyl isocyanate to form the desired propylurea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea involves its interaction with specific molecular targets. For instance, in antitubercular activity, the compound may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes or pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H15ClN4O2

Molecular Weight

294.74 g/mol

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylurea

InChI

InChI=1S/C13H15ClN4O2/c1-2-7-15-13(19)16-8-11-17-12(18-20-11)9-3-5-10(14)6-4-9/h3-6H,2,7-8H2,1H3,(H2,15,16,19)

InChI Key

VEUIYRXKYJALCB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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